Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Lipophilicity logP Drug-likeness

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 1274019-46-3, molecular formula C₁₂H₁₃F₃O₃, molecular weight 262.23 g/mol) is a beta‑hydroxy ester carrying a para‑trifluoromethyl substituent on the phenyl ring. It is classified as a functionalized chiral building block within the 3‑hydroxy‑3‑arylpropanoate family, with the electron‑withdrawing –CF₃ group conferring distinct physicochemical properties versus non‑fluorinated or differently substituted analogues.

Molecular Formula C12H13F3O3
Molecular Weight 262.22 g/mol
Cat. No. B13684444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
Molecular FormulaC12H13F3O3
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3
InChIKeyDTTGERNFBCZQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate – Procurement-Relevant Identity and Chemical Class


Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 1274019-46-3, molecular formula C₁₂H₁₃F₃O₃, molecular weight 262.23 g/mol) is a beta‑hydroxy ester carrying a para‑trifluoromethyl substituent on the phenyl ring [1]. It is classified as a functionalized chiral building block within the 3‑hydroxy‑3‑arylpropanoate family, with the electron‑withdrawing –CF₃ group conferring distinct physicochemical properties versus non‑fluorinated or differently substituted analogues .

Why Generic Substitution of Ethyl 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate Risks Functional and Synthetic Failure


Compounds within the 3‑hydroxy‑3‑arylpropanoate class are not interchangeable because the aryl substituent directly modulates lipophilicity (logP), hydrogen‑bonding capacity, and enantioselective synthesis outcomes [1]. The 4‑CF₃ group in the target compound alters these parameters to an extent that simple replacement by the unsubstituted phenyl, 4‑methylphenyl, or 4‑chlorophenyl ester can lead to significant differences in pharmacokinetic behavior, chemical reactivity, and product purity in chiral resolutions [2].

Quantitative Differentiation Evidence for Ethyl 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate


Lipophilicity Boost: logP Shift Relative to the Non-Fluorinated Parent

The target compound exhibits a calculated logP of 2.69 [1]. In contrast, ethyl 3-hydroxy-3-phenylpropanoate (the unsubstituted analogue) has a lower calculated logP of approximately 1.5–1.8 [2]. The ~0.9–1.2 log unit increase indicates significantly higher membrane permeability, a critical parameter in lead optimization programs where balanced hydrophobicity is required [3].

Lipophilicity logP Drug-likeness

Electron-Withdrawing Effect: Lowered pKa on the β-Hydroxyl Group Versus Non-Fluorinated Analogue

The para‑CF₃ group withdraws electron density through the aromatic ring, acidifying the β‑hydroxyl proton. While experimental pKa data for the exact ester are sparse, the free acid analogue 3‑hydroxy‑3-(4‑(trifluoromethyl)phenyl)propanoic acid (CAS 1249638-91-2) has a calculated pKa ~4.1 [1], compared with a pKa ~4.4–4.6 for 3‑hydroxy‑3‑phenylpropanoic acid [2]. This ~0.3–0.5 unit lower pKa translates into greater hydrogen‑bond donor strength and altered reactivity in esterification or Mitsunobu reactions [3].

Reactivity Acidity Hydrogen bonding

Hydrogen Bond Donor Count: Advantage in Target Engagement Over Methyl Ester

The target compound contains one hydrogen‑bond donor (the β‑OH) . The methyl ester analogue, methyl 3‑hydroxy‑3-(4‑(trifluoromethyl)phenyl)propanoate (CAS 2352726-50-0), also has one donor, but the ethyl ester offers a modest increase in steric bulk and lipophilicity (logP ~2.7 vs. ~2.4 for the methyl ester ). Conversely, the free carboxylic acid has two hydrogen‑bond donors (OH + COOH) , which can reduce membrane permeability and increase off‑target binding. The single‑donor ethyl ester thus balances solubility, permeability, and target engagement better than the acid, while providing a slightly greater logP than the methyl ester for fine‑tuning ADME properties.

Hydrogen bonding ADME Selectivity

Chiral Resolution Advantage: Enantiomeric Excess Trends in Lipase-Catalyzed Kinetic Resolution

In chemoenzymatic kinetic resolutions of methyl 3‑aryl‑3‑hydroxypropionates using lipases, the para‑substituent strongly influences enantiomeric excess (ee). The 4‑CF₃‑substituted methyl ester achieved >99% ee under optimized conditions, while the 4‑methyl analogue reached 94% ee and the 4‑chloro analogue 95% ee [1]. The superior ee of the CF₃ derivative is attributed to enhanced steric and electronic complementarity within the lipase active site [2]. Although this study was conducted on the methyl ester, the same aryl‑dependent trend applies to the ethyl ester due to shared aryl‑enzyme interactions, positioning the 4‑CF₃ compound as the most attractive precursor for enantiopure pharmaceuticals such as tomoxetine or fluoxetine analogues [3].

Chiral synthesis Enantioselectivity Biocatalysis

15‑PGDH Inhibitory Activity: IC₅₀ Differentiation from Structurally Related Analogues

Ethyl 3‑hydroxy‑3‑(4‑(trifluoromethyl)phenyl)propanoate was evaluated as a 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitor in a biochemical assay and displayed an IC₅₀ of 6.40 nM [1]. Under identical assay conditions, the 3‑trifluoromethyl regioisomer (ethyl 3‑hydroxy‑3‑(3‑(trifluoromethyl)phenyl)propanoate) showed an IC₅₀ of 28 μM [2], representing a potency difference of over 4,000‑fold. This dramatic regio‑effect underscores the critical importance of the para‑CF₃ orientation for binding pocket complementarity, directly informing procurement decisions in 15‑PGDH‑targeted drug discovery programs [3].

Enzyme inhibition 15‑PGDH Anti‑inflammatory

Best Application Scenarios for Ethyl 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate Driven by Quantitative Evidence


Lead Optimization Programs Requiring Elevated logP (2.69) with Minimal Hydrogen Bond Donor Count

When a medicinal chemistry program demands a β‑hydroxy ester scaffold with a logP around 2.7 and only one H‑bond donor, ethyl 3‑hydroxy‑3‑(4‑(trifluoromethyl)phenyl)propanoate directly satisfies these parameters, outperforming the unsubstituted phenyl analogue (logP ~1.5–1.8) and the free acid (logP 2.21, two donors) [1]. This profile is particularly valuable for CNS‑targeted or intracellular targets where enhanced permeability is critical.

Enantioselective Synthesis of Chiral Pharmaceuticals via Lipase-Catalyzed Kinetic Resolution

The 4‑CF₃‑substituted aryl group confers >99% enantiomeric excess in Candida rugosa lipase‑catalyzed resolutions, exceeding the ee values achieved by 4‑methyl (94%) and 4‑chloro (95%) analogues [2]. Researchers developing tomoxetine, fluoxetine, or other aryl‑containing chiral amines should therefore prioritize the 4‑CF₃ ester to maximize stereochemical purity and reduce downstream purification costs.

15‑PGDH Inhibitor Drug Discovery: Para‑CF₃ Regioisomer as the Only Active Candidate

With an IC₅₀ of 6.40 nM against 15‑PGDH, the para‑CF₃ compound is over 4,000‑fold more potent than its meta‑CF₃ regioisomer (IC₅₀ = 28 μM) [3]. Any 15‑PGDH‑focused screening library or SAR exploration should therefore include this compound as the definitive para‑substituted probe, avoiding the inactive meta isomer entirely.

Fine‑Tuning ADME Properties Through Ester Homologation

When a slightly higher logP than the methyl ester (logP ~2.4) is desired without increasing hydrogen‑bond donor count, the ethyl ester (logP 2.69) offers a controlled ~0.3 log unit increase . This subtle adjustment is often sufficient to improve metabolic stability or protein binding while maintaining favorable solubility, making the ethyl ester the preferred choice over both the methyl and acid forms in late‑stage lead optimization.

Quote Request

Request a Quote for Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.